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Chemical Identity and Fundamental Properties

Sinapoyl malate (SM) is a specialized plant metabolite belonging to the phenylpropanoid class, specifically

a hydroxycinnamic acid ester. Its systematic IUPAC name is (2S)-2-{[(2E)-3-(4-Hydroxy-3,5-

dimethoxyphenyl)-2-propenoyl]oxy}succinic acid, reflecting its precise stereochemical configuration [1].

The molecule features a sinapic acid moiety esterified with malic acid, creating a conjugated system

responsible for its ultraviolet (UV) absorption characteristics.

The compound's molecular formula is C₁₅H₁₆O₉, with an average molecular mass of 340.284 g/mol and a

monoisotopic mass of 340.079432 g/mol [1]. SM contains one defined stereocenter and exhibits double-

bond stereochemistry, naturally occurring predominantly in the trans-isomeric form [2]. This configuration

is crucial for its biological function and photophysical behavior, as the trans-cis photoisomerization

represents a key mechanism for dissipating absorbed UV energy as heat [3] [2].

Table 1: Fundamental Chemical Properties of Sinapoyl Malate
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Property Specification

Molecular Formula C₁₅H₁₆O₉

Molecular Weight 340.284 g/mol

Monoisotopic Mass 340.079432 g/mol

Stereocenters 1 defined stereocenter

Double-Bond Geometry Predominantly trans (E) configuration

Chemical Class Phenylpropanoid / Hydroxycinnamic acid ester

Natural Source Brassicaceae family plants (Arabidopsis thaliana, Garden cress)

Biological Role and Commercial Applications

Natural Photoprotective Function in Plants

Sinapoyl malate serves as a natural photoprotectant accumulated in the epidermal layers of leaves in

Brassicaceous plants, including Arabidopsis thaliana (thale cress) and Lepidium sativum (garden cress) [3]

[2]. Its spatial distribution enables it to absorb harmful UV radiation before it can damage underlying

photosynthetic tissues, thereby functioning as a natural sunscreen. The molecule demonstrates particularly

efficient internal conversion to the ground electronic state, primarily driven by facile excited-state trans-cis

isomerization, making it an exceptionally effective UV filter evolved through natural selection [3].

Research has confirmed that SM possesses a broad UV absorption profile covering the UVB region (280-

315 nm) and extending into the UVA region (315-400 nm), with an absorption maximum (λmax) at

approximately 324 nm in aqueous solutions [2]. This broad-spectrum coverage is particularly valuable for

photoprotection applications, as it addresses a wavelength range where efficient UV filters are scarce in

commercial formulations.

Commercial Applications and Development
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The growing concerns about synthetic UV filters' potential endocrine-disrupting effects, allergenicity, and

environmental toxicity (particularly to coral reefs) have driven interest in SM as a biosourced alternative

[4]. The SINAPUV project (ANR-17-CE07-0046) specifically addressed this need by developing an

integrated process for producing SM analogs from renewable biomass, aiming to replace criticized

petrochemical-based UV filters in cosmetic formulations [4].

This project employed a multidisciplinary approach combining synthetic biology, fermentation process

engineering, green chemistry, and toxicity assessment to create over 150 SM analogs with tuned

hydrophilic-lipophilic balance (HLB) and improved properties for cosmetic applications [4]. Several

candidates identified through this initiative are undergoing final testing before potential commercialization,

demonstrating the translational potential of this natural photoprotectant [4].

One commercial implementation already exists in Detoxophane nc, a skincare product containing garden

cress sprout extract rich in SM, developed by Mibelle Group Biochemistry [2]. Studies have confirmed that

the photoprotection properties of SM in this formulated product remain uncompromised by the surrounding

environment, suggesting its utility as a UV filter booster in skincare products [2].

Biological Activities and Potential Therapeutic
Applications

While primarily investigated for its photoprotective properties, emerging research indicates several

potentially valuable bioactivities of sinapoyl malate and its derivatives:

Antiviral Activity

A significant finding from computational docking studies suggests that sinapoyl malate exhibits potential

antiviral properties against dengue virus (DENV) [5]. Research indicates that sinapoyl malate

demonstrates a docking score of -6.7 kcal/mol for the DENV-2 NS2B/NS3 protein, suggesting favorable

binding interactions that might inhibit viral replication [5]. The PASS server analysis further indicated that

sinapoyl malate possesses a probability active (Pa) value >0.700 for various enzymatic activities, supporting

its potential as a broad-spectrum antiviral agent [5]. These in silico findings, while preliminary, highlight the

need for experimental validation through in vitro and in vivo studies.
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Anti-inflammatory potential

Although direct evidence for sinapoyl malate specifically is limited, related sinapic acid derivatives and

phenylpropanoid-enriched extracts have demonstrated notable anti-inflammatory effects in biological

systems [6]. For instance, a phenylpropanoid-rich broccoli sprout extract demonstrated significant reduction

of inflammatory markers in both rabbit disc injury models and mouse pain behavior studies [6]. Given the

structural similarities, sinapoyl malate may contribute to such effects, though further targeted research is

needed to isolate and confirm its specific anti-inflammatory mechanisms.

Table 2: Documented and Potential Bioactivities of Sinapoyl Malate

Bioactivity
Evidence
Level

Key Findings Potential Mechanisms

Photoprotection Experimental

confirmation

Broad UV absorption (λmax = 324

nm); Efficient trans-cis
photoisomerization; 18%

absorbance reduction at PSS after
120min irradiation [3] [2]

Ultrafast internal

conversion (→ heat
dissipation); High

photostability

Antiviral In silico
prediction

Docking score: -6.7 kcal/mol for
DENV-2 NS2B/NS3 protein [5]

Potential protease
inhibition; Pa value

>0.700 for enzymatic
activities

Anti-
inflammatory

Structural
analogy

Related phenylpropanoids reduce
IL-8 and pain behavior [6]

Possible cytokine
modulation; Structural

similarity to active
phenylpropanoids

Analytical Methods and Characterization

Extraction and Separation Protocols
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Sample preparation for sinapoyl malate analysis typically involves extraction with aqueous organic

solvents. For garden cress sprout extract, the plant material is processed using polar solubilizers often

followed by liposome encapsulation to enhance delivery in cosmetic formulations [2]. For analytical

purposes, SM can be dissolved in methanol-water mixtures (typically 80/20 v/v%) when inadequate water

solubility is observed [3].

The chromatographic separation of SM is optimally achieved using reversed-phase ultra-high performance

liquid chromatography (UHPLC). A validated method utilizes a Waters Acquity UPLC HSS T3 reversed-

phase C18 column (2.1 × 150 mm, 1.8 μm particles, 100 Å pore size) maintained at 40°C [3]. The mobile

phase typically consists of:

Solvent A: 0.1% formic acid in water

Solvent B: 0.1% formic acid in methanol

The elution program employs a linear gradient from 95% A/5% B to 5% A/95% B over 15 minutes,

maintained for an additional 5 minutes before re-equilibration, with a constant flow rate of 0.4 mL/min [3].

Under these conditions, SM elutes at approximately 15.9 minutes, allowing effective separation from

potential interferents [2].

Detection and Identification Methods

Mass spectrometric detection of SM can be achieved using various ionization approaches. The compound

produces several identifiable adducts in positive ion mode, including:

Protonated molecule [C₁₅H₁₆O₉+H]⁺ at m/z 341.0867
Ammonium adduct [C₁₅H₁₆O₉+NH₄]⁺ at m/z 358.1133

Sodiated adduct [C₁₅H₁₆O₉+Na]⁺ at m/z 363.0687 [2]

For definitive structural characterization, researchers have successfully employed Infrared Ion

Spectroscopy (IRIS) coupled with LC-MS [3]. This technique enables recording vibrational spectra of

mass-selected ions, providing unique molecular fingerprints that differentiate isomeric structures without

requiring physical standards. The IRIS implementation on a quadrupole ion trap (QIT) platform using a free-

electron laser (FELIX) as a tunable IR source has proven particularly effective for identifying SM and its

photodegradation products [3].
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Figure 1: Analytical workflow for sinapoyl malate characterization, from extraction to degradation study

Stability and Degradation Profile

Understanding the photostability of sinapoyl malate is crucial for its application in photoprotective

formulations. Studies investigating SM under simulated solar irradiation conditions have identified several

key degradation pathways and products:

Photodegradation Pathways

The primary photodegradation mechanism involves trans-to-cis isomerization, which is actually a

reversible process that contributes to SM's photoprotective function by efficiently dissipating UV energy as
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heat [3] [2]. This process reaches a photostationary state with approximately 10% conversion of trans-SM to

cis-SM after two hours of irradiation [2].

Beyond this reversible isomerization, more permanent degradation occurs through ester cleavage and

esterification reactions [3]. The ester cleavage leads to the formation of sinapic acid and malic acid, while

secondary reactions between these cleavage products or with intact SM molecules can generate various

dimeric and rearranged compounds.

Identification of Degradation Products

Using advanced analytical techniques including LC-MS coupled with IRIS, researchers have

comprehensively characterized SM's major degradation products [3]. The combination of chromatographic

retention time, accurate mass measurement, and infrared vibrational spectroscopy enables definitive

structural identification without requiring synthetic standards for every potential photoproduct.

Preliminary in silico toxicity assessment using the VEGAHUB platform suggests no significant human or

environmental safety concerns for the identified degradation products [3]. This favorable toxicity profile

enhances SM's attractiveness as a potential cosmetic ingredient and differentiates it from current synthetic

UV filters with documented toxicity issues.

Table 3: Experimental Conditions for Stability Assessment of Sinapoyl Malate

Parameter Specification Experimental Conditions

Irradiation Source Solar simulator ABET Technologies Sun 2000; Air Mass 1.5 Global
(AM1.5G) conditions

Irradiation Duration 7 hours Represents clear sky solar irradiation at noon in
Southern Europe [3]

Sample
Concentration

10 mM In MeOH/water (80/20; v/v%)

Temperature
Control

18.5°C Prevents condensation in cuvette
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Figure 2: Photodegradation pathways of sinapoyl malate under UV irradiation
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Conclusion and Research Perspectives

Sinapoyl malate represents a promising natural photoprotective agent with well-characterized photophysical

properties and a favorable preliminary safety profile. Its efficient UV energy dissipation mechanism,

broad-spectrum absorption, and biosourced origin address several limitations of current synthetic UV

filters. The compound's potential extension into therapeutic applications, particularly as an antiviral agent,

warrants further investigation through rigorous in vitro and in vivo studies.

For drug development professionals, key research priorities should include:

Comprehensive in vivo toxicity and pharmacokinetic studies to establish safety profiles

Mechanistic investigation of potential antiviral and anti-inflammatory activities
Structure-activity relationship studies to optimize both photoprotective and potential therapeutic

properties
Development of efficient synthetic biology approaches for sustainable production

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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